molecular formula C18H14ClN3O2 B2887163 1-(2-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 923195-41-9

1-(2-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2887163
CAS RN: 923195-41-9
M. Wt: 339.78
InChI Key: JPPPOSKZSBIGHK-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide is a compound that belongs to the dihydropyridine family. It has been widely studied due to its potential therapeutic applications in various medical conditions.

Scientific Research Applications

Antimicrobial Activity

This compound, due to its nitrogen-containing heterocyclic structure, may exhibit antimicrobial properties. Nitrogen heterocycles are known to interfere with the replication and other vital processes of microorganisms. Research could explore its efficacy against a range of bacteria and fungi, potentially leading to the development of new antimicrobial agents .

Anti-inflammatory Properties

Compounds with similar structures have been shown to possess anti-inflammatory activities. This could be due to their ability to modulate the production of inflammatory cytokines or inhibit enzymes involved in the inflammatory process. Further investigation into this application could contribute to new treatments for inflammatory diseases .

Antiviral Uses

The structural complexity of this compound suggests potential antiviral capabilities. By targeting specific proteins or enzymes that are crucial for viral replication, compounds like this could serve as a basis for the development of novel antiviral drugs .

Antifungal Applications

Fungal infections pose a significant challenge due to the limited number of effective antifungal drugs. The compound’s heterocyclic core might disrupt fungal cell wall synthesis or function, offering a pathway for new antifungal drug development .

Antioxidant Potential

Oxidative stress is implicated in various diseases, and antioxidants are crucial in mitigating this damage. The compound’s structure may allow it to act as a free radical scavenger, providing a foundation for antioxidant therapy research .

Antitumor Activity

The pyrrolopyrazine scaffold within the compound is associated with antitumor properties. It could interact with tumor cell DNA or inhibit key signaling pathways, making it a candidate for cancer treatment research. Studies could focus on its mechanism of action and potential as a chemotherapeutic agent .

Kinase Inhibition

Kinase enzymes play a pivotal role in signaling pathways that regulate cell growth and division. Inhibitors of these enzymes are valuable in treating diseases like cancer. The compound’s structure suggests it could be a lead molecule in the design of new kinase inhibitors .

Drug Discovery Research

Lastly, the compound’s heterocyclic structure makes it an attractive scaffold for drug discovery. Its versatility could be harnessed to create derivatives with a wide range of biological activities, paving the way for the development of new medications .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-16-8-2-1-5-13(16)12-22-10-4-7-15(18(22)24)17(23)21-14-6-3-9-20-11-14/h1-11H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPPOSKZSBIGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide

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